2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one
Description
This compound features a bicyclic system comprising a thiazole ring fused to an isoindolinone scaffold, with two methyl groups at the 2-position of the thiazole moiety.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-12(2)7-13-10(14)8-5-3-4-6-9(8)11(13)15-12/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMLWLXBMJJMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(S1)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193693 | |
| Record name | 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-82-9 | |
| Record name | 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3063-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethylthiazolo[2,3-a]isoindol-5(9bH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one (CAS No. 3063-82-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13NOS
- Molecular Weight : 219.30 g/mol
- Structure : The compound features a thiazole ring fused with an isoindole moiety, contributing to its unique biological properties.
Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial properties. Research indicates that thiazoles can inhibit bacterial growth through:
- Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Findings : Thiazole derivatives have been documented to exhibit activity against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidant activity is another area where thiazole compounds have shown promise. The ability to scavenge free radicals may be linked to:
- Mechanisms : Donation of electrons to free radicals, thereby neutralizing them.
- Research Findings : Compounds with similar structures have been evaluated for their antioxidant capacity using DPPH and ABTS assays, showing significant activity .
Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors which may contribute to their anticancer and antimicrobial effects.
- Cell Signaling Pathways : Modulation of signaling pathways involved in apoptosis and cell survival.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is a heterocyclic compound featuring a fused thiazole and isoindole structure, which gives it unique chemical properties and potential biological activities. It has a molecular formula of . This compound has garnered interest for its potential applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry Research indicates that compounds related to this compound exhibit notable biological activities. Isoindole derivatives have demonstrated antiviral properties and potential anticancer activity. Studies have highlighted their ability to inhibit viral replication and modulate cellular pathways involved in cancer progression. The biological profile of this compound suggests it could be a candidate for further pharmacological exploration.
- Interaction Studies Interaction studies involving this compound aim to understand its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to elucidate how this compound interacts with enzymes or receptors relevant to disease pathways.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of thiazole and isoindole functionalities that contribute to its distinct reactivity and biological profile compared to these similar compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Acetylbenzoic Acid | Contains an acetyl group | Antibacterial | Simple structure; serves as a precursor |
| Thiazolo[4,5-b]quinoline | Fused thiazole and quinoline | Anticancer | More complex ring system |
| Isoindole Derivatives | Isoindole core | Antiviral | Variability in substituents affects activity |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
Thiazolo[2,3-a]isoindol-5(9bH)-one Derivatives
- Anti-HIV Activity: Derivatives such as 9b-phenyl-2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-one exhibit potent inhibition of HIV-1 reverse transcriptase (RT). For example, Mertens et al. reported IC₅₀ values in the nanomolar range, attributed to interactions with the RT non-nucleoside binding pocket .
- Substituent Effects: Introduction of electron-withdrawing groups (e.g., bromo or chloro) on the isoindolinone or aryl rings enhances potency, while methyl groups (as in the target compound) may improve pharmacokinetic profiles by reducing oxidative metabolism .
Imidazo[2,1-a]isoindol-5(9bH)-one Derivatives
- M5 Muscarinic Receptor Modulation : (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5(9bH)-one (ML375) acts as a selective negative allosteric modulator (NAM) for the M5 receptor (Ki = 230 nM). The benzamide moiety and stereochemistry at the 9b-position are critical for CNS penetration and selectivity .
- Structural Sensitivity : Expansion of the aminal ring or replacement of the benzamide group with sulfonamides abolishes activity, underscoring the necessity of the core heterocycle and substituent geometry .
Oxazolo[2,3-a]isoindol-5(9bH)-one Derivatives
Substituent Effects on Activity and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Critical Research Findings
Core Rigidity : Modifications to the bicyclic framework (e.g., ring expansion or heteroatom replacement) often abolish activity, highlighting the importance of the planar, conjugated system for target engagement .
Stereochemical Sensitivity : ML375’s (S)-configuration at the 9b-position is essential for M5 selectivity, while racemic mixtures show reduced potency .
Substituent Optimization : Bromination at the 2-position of indole derivatives enhances both potency and metabolic stability by shielding reactive sites from cytochrome P450 oxidation .
Q & A
Basic: What are the established synthetic routes for 2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one, and how can reaction parameters be optimized?
Methodological Answer:
A common approach involves refluxing precursors (e.g., substituted aminothiazolones) with sodium acetate in acetic acid, followed by crystallization and purification. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole derivative in acetic acid for 3–5 hours yields crystalline products. Key parameters include:
- Catalyst : Sodium acetate enhances nucleophilic substitution.
- Solvent : Acetic acid acts as both solvent and acid catalyst.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Yield optimization requires monitoring reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of thiazolone to aldehyde derivatives) .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : and NMR identify regiochemistry and confirm substituent positions. For example, diastereotopic protons in the thiazolo ring appear as distinct doublets .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS, MW 295.399) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in complex derivatives (e.g., confirming (9bR)-configuration) .
Advanced: How can researchers investigate the environmental fate and ecological risks of this compound?
Methodological Answer:
Adopt a tiered framework, as outlined in Project INCHEMBIOL:
Physicochemical Properties : Measure logP, solubility, and stability under varying pH/temperature to predict environmental partitioning .
Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated ecosystems (e.g., soil/water matrices).
Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular (ROS generation) and population levels (mortality/reproduction rates) .
Risk Modeling : Integrate data into probabilistic models (e.g., USEtox) to estimate ecological hazard quotients .
Advanced: What strategies resolve contradictions in spectroscopic data for novel derivatives?
Methodological Answer:
- Cross-Validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, a carbonyl peak at ~1700 cm in IR corroborates lactam formation .
- Computational Modeling : Use software like MOE to simulate NMR spectra and compare with experimental data. Density Functional Theory (DFT) calculations predict chemical shifts within ±0.3 ppm accuracy .
- X-ray Diffraction : Resolve ambiguous NOE correlations by determining crystal structures .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in acyl transfer or nucleophilic substitution?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species (e.g., acyloxycarbenium ions in substitution reactions) .
- DFT Calculations : Map energy profiles for proposed pathways (e.g., SN1 vs. SN2 mechanisms) using Gaussian09 .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., methyl, nitro, or halide groups) using parallel synthesis .
- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Storage : Keep under inert gas (N) at -20°C to prevent oxidation of the thiazole ring .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the lactam carbonyl) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .
Advanced: How can computational tools predict novel derivatives with enhanced stability or bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding to prioritize derivatives with stable interactions (e.g., hydrogen bonds with active-site residues) .
- ADMET Prediction : Use QikProp to estimate bioavailability (%HOA <30% indicates poor absorption) .
- Retrosynthetic Planning : Leverage AI platforms (e.g., Chematica) to design feasible synthetic routes for prioritized candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
